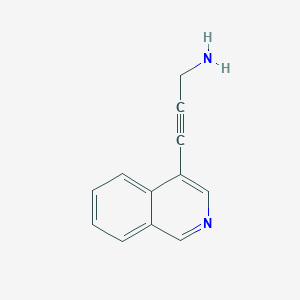

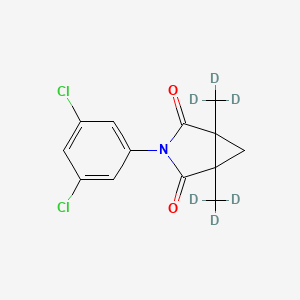

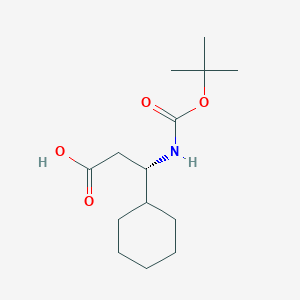

![molecular formula C23H25N3O3 B13440089 (1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BI 99990 is a compound known for its role as a negative control in studies involving fatty acid synthase inhibitors. Fatty acid synthase is an enzyme critical for lipid metabolism, and inhibitors of this enzyme are being explored for their potential therapeutic applications in diseases related to lipid metabolism .

Méthodes De Préparation

The preparation of BI 99990 involves synthetic routes that are designed to ensure its purity and efficacy as a control compound. The specific synthetic routes and reaction conditions for BI 99990 are not widely published, but it is known that it is synthesized to be an optical antipode of BI 99179, which is a potent fatty acid synthase inhibitor . Industrial production methods would likely involve standard organic synthesis techniques, including purification steps to ensure the compound’s integrity.

Analyse Des Réactions Chimiques

BI 99990, being a control compound, is not typically subjected to extensive chemical reactions analysis like its active counterparts. it is known to have a significantly higher inhibitory concentration (IC50) for fatty acid synthase, making it less effective as an inhibitor compared to BI 99179 . This characteristic makes it useful for distinguishing the specific effects of fatty acid synthase inhibition in experimental setups.

Applications De Recherche Scientifique

BI 99990 is primarily used in scientific research as a negative control to validate the effects of fatty acid synthase inhibitors like BI 99179. Its applications span various fields:

Chemistry: Used to study the specificity and efficacy of fatty acid synthase inhibitors.

Biology: Helps in understanding the role of fatty acid synthase in cellular metabolism.

Medicine: Assists in the development of therapeutic strategies targeting lipid metabolism-related diseases.

Mécanisme D'action

As a negative control, BI 99990 does not exhibit the same inhibitory effects on fatty acid synthase as BI 99179. Its mechanism of action involves a significantly lower affinity for the enzyme, resulting in minimal to no inhibition. This property allows researchers to compare the effects of active inhibitors against a baseline where fatty acid synthase activity is largely unaffected .

Comparaison Avec Des Composés Similaires

BI 99990 is compared with BI 99179, a highly potent and selective non-covalent inhibitor of fatty acid synthase. While BI 99179 has an IC50 of 79 nanomolar, BI 99990 has an IC50 greater than 3000 nanomolar, making it much less effective as an inhibitor . This stark difference in inhibitory concentration highlights the specificity and potency of BI 99179, while BI 99990 serves as a crucial control in experimental setups.

Similar Compounds

BI 99179: A potent fatty acid synthase inhibitor used for therapeutic research.

Platensimycin: Another fatty acid synthase inhibitor with a distinct structure and mechanism of action.

Propriétés

Formule moléculaire |

C23H25N3O3 |

|---|---|

Poids moléculaire |

391.5 g/mol |

Nom IUPAC |

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m0/s1 |

Clé InChI |

YNFDIGJKJPNFFD-DLBZAZTESA-N |

SMILES isomérique |

CCC(=O)N[C@@H]1CC[C@@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

SMILES canonique |

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

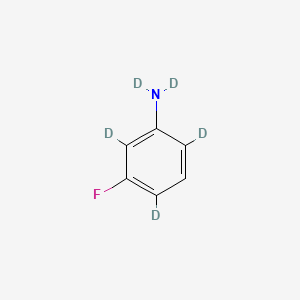

![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)

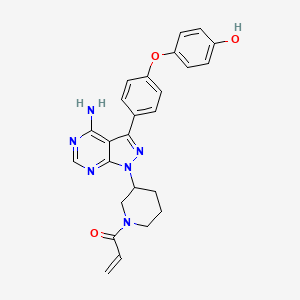

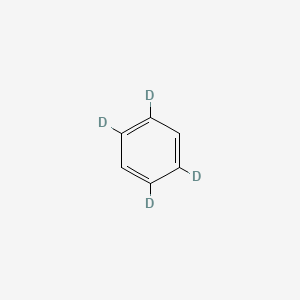

![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)

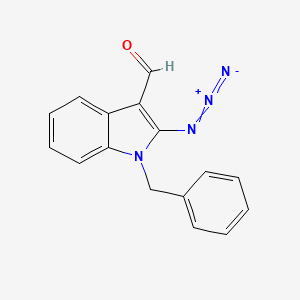

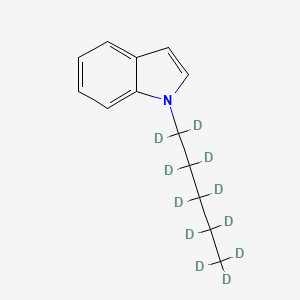

![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)

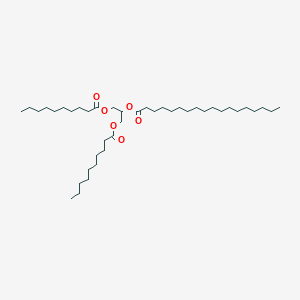

![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)

![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)